molecular formula C5H10ClI B1345565 1-Chloro-5-iodopentane CAS No. 60274-60-4

1-Chloro-5-iodopentane

Cat. No.: B1345565
CAS No.: 60274-60-4
M. Wt: 232.49 g/mol
InChI Key: GUUHKOCYWBEGGX-UHFFFAOYSA-N
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Description

1-Chloro-5-iodopentane is a halogenated hydrocarbon . It has a linear formula of I(CH2)5Cl . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound starting from 1,5-dichloropentane has been reported .


Molecular Structure Analysis

The molecular formula of this compound is CHClI . It has an average mass of 232.490 Da and a monoisotopic mass of 231.951569 Da .


Chemical Reactions Analysis

1,10-dichlorododecane is formed as a major product from the reduction of 1-chloro-5-iodohexane with electrogenerated nickel (I) salen [salen = N,N ′-bis (salicylidene)ethylenediamine] .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 227.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.5±3.0 kJ/mol and a flash point of 91.4±18.4 °C .

Scientific Research Applications

Spectral Analysis and Rotational Isomerism

1-Chloro-5-iodopentane has been studied in terms of its vibrational spectra and rotational isomerism. Research by Matsuura et al. (1979) investigated the Raman and infrared spectra of this compound and similar molecules in various states including gaseous, liquid, glassy, and crystalline. They determined the normal coordinates of these molecules, offering insights into their structural dynamics and isomeric forms (Matsuura et al., 1979).

Electrochemical Reduction

The electrochemical behavior of this compound has been explored, particularly its reduction at carbon electrodes in specific solvent conditions. Pritts and Peters (1994) conducted studies using cyclic voltammetry and controlled-potential electrolysis, identifying various products of the electrochemical reduction, such as cyclopentane and n-pentane, indicating the compound's relevance in electrochemical applications (Pritts & Peters, 1994).

Catalytic Dehydrohalogenation

Catalytic dehydrohalogenation of this compound to yield pentene has been examined. Kamiguchi et al. (2003) used various molecular halide clusters as catalysts, demonstrating the compound's potential in catalytic processes for organic synthesis (Kamiguchi et al., 2003).

Radical Transformations

Research by Mohan et al. (1999) focused on the transformation of an OH-adduct of this compound into an intra-molecular radical cation. This study provides valuable information about radical chemistry and potential applications in understanding reaction mechanisms involving halogenated compounds (Mohan et al., 1999).

Viscosity and Physical Properties

Research also includes the study of the physical properties of this compound, like its viscosity. Ryshkova et al. (2019)

provided insights into the atmospheric pressure viscosity of 1-iodopentane and related compounds, contributing to the understanding of the physical behavior of such molecules under various conditions (Ryshkova, Postnikov, & Polishuk, 2019).

Homogeneous Catalytic Reduction

The homogeneous catalytic reduction of this compound has been studied, highlighting its role in organic synthesis. Mubarak and Peters (1995) investigated the reduction of this compound using electrogenerated nickel(I) salen, revealing potential applications in catalysis and organic reaction pathways (Mubarak & Peters, 1995).

Laser-Induced Ionization

Siozos et al. (2005) explored the interaction of 1-iodopentane, which is closely related to this compound, with strong picosecond laser fields. This study provides insights into the ionization processes induced by laser beams, which are crucial for understanding the photochemical behavior of halogenated alkanes (Siozos, Kaziannis, Kosmidis, & Lyras, 2005).

Photooxidation Studies

Heimann et al. (2002) conducted research on the photooxidation of iodopentane isomers, providing valuable information on the self-reactions of pentyl peroxyl radicals. This research helps in understanding the oxidative behavior and stability of compounds like this compound under photodecomposition conditions (Heimann, Benkelberg, Böge, & Warneck, 2002).

Mechanism of Action

Safety and Hazards

In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

1-Chloro-5-iodopentane may be used in the synthesis of 2-(tert-butyldimethylsiloxy)-11-chloro-5-undecyne and cis-7-dodecen-1-ol acetate .

Biochemical Analysis

Biochemical Properties

1-Chloro-5-iodopentane plays a significant role in biochemical reactions due to its halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form dimer radical cations upon reaction with hydroxyl radicals . Additionally, it is involved in the synthesis of complex organic compounds, such as 2-(tert-butyldimethylsiloxy)-11-chloro-5-undecyne . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogenated nature allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the specific biochemical context. For example, it forms a major product, 1,10-dichlorododecane, from the reduction of 1-chloro-5-iodohexane with electrogenerated nickel (I) salen . These binding interactions and enzyme modulations contribute to the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is sensitive to light and should be stored in cool, dry conditions to maintain its stability . Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial biochemical interactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for safe and effective use in biochemical research and pharmaceutical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell. For example, it can be reduced to form 1,10-dichlorododecane, highlighting its role in redox reactions . These metabolic interactions can influence the compound’s overall impact on cellular metabolism and biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

1-chloro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHKOCYWBEGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069393
Record name Pentane, 1-chloro-5-iodo-
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Molecular Weight

232.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60274-60-4
Record name 1-Chloro-5-iodopentane
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Record name Pentane, 1-chloro-5-iodo-
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Record name Pentane, 1-chloro-5-iodo-
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Record name Pentane, 1-chloro-5-iodo-
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Record name 1-chloro-5-iodopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary electrochemical behavior of 1-chloro-5-iodopentane in a controlled laboratory setting?

A1: Research indicates that this compound undergoes electrochemical reduction when subjected to a controlled potential at a carbon electrode in dimethylformamide containing tetramethylammonium perchlorate []. This process leads to the formation of various products, including cyclopentane, n-pentane, 1-pentene, 1-chloropentane, and 1,10-dichlorodecane, alongside smaller quantities of other hydrocarbons []. The yield of each product is influenced by factors such as the specific reaction conditions and the presence or absence of a proton source.

Q2: Why is understanding the conformational analysis of this compound important?

A2: Conformational analysis provides insights into the spatial arrangements of atoms within a molecule, which can significantly impact its chemical reactivity and physical properties. While the provided abstract [] does not detail the specific findings of the conformational analysis of this compound, this type of study is crucial for understanding how the molecule might behave in different chemical environments and reactions.

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